molecular formula C6H13ClF3N B1435981 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride CAS No. 1955548-98-7

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride

Cat. No. B1435981
M. Wt: 191.62 g/mol
InChI Key: OKGFAZPXGIEMFP-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1955548-98-7 . It is a white to off-white crystalline solid that is water-soluble and highly reactive.


Molecular Structure Analysis

The IUPAC Name for this compound is 4,4,4-trifluoro-2,2-dimethylbutan-1-amine hydrochloride . The InChI Code is 1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride is 191.62 . It is a powder at room temperature .

Scientific Research Applications

  • Synthesis of Taurine Derivatives

    • A novel method for protecting sulfonic acids using the safety-catch principle was developed, where 2,2-dimethylbutane-1,4-diol plays a key role. This method facilitates the synthesis of protected derivatives of taurine (2-aminoethanesulfonic acid), indicating a potential application in the synthesis of various sulfonic acids, including taurine derivatives (Seeberger et al., 2007).
  • One-Pot Synthesis of Pyrrolidine-Carbonitriles

    • The one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water presents an environmentally friendly and convenient approach. This synthesis method could be significant in developing novel chemical compounds for various research applications (D’hooghe et al., 2009).
  • Mechanism of Oxidative Addition

    • Research on the oxidative addition of trifluoroacetamide to 2,3-dimethylbuta-1,3-diene provides insights into the stereochemistry and mechanism involved in this chemical reaction. Understanding these mechanisms is vital for advancing chemical synthesis techniques (Astakhova et al., 2017).
  • Oxidative Triflamidation Studies

    • The reaction of trifluoromethanesulfonamide with various dienes, including 2,3-dimethylbuta-1,3-diene, in an oxidative system, results in the formation of diazabicyclo hexane compounds. Such studies are crucial for understanding the reactivity of triflamides and their potential applications in organic synthesis (Moskalik et al., 2014).
  • Asymmetric Organocatalysis

    • Research into the asymmetric organocatalysis of 4 + 3 cycloaddition reactions using 4-trialkylsilyloxypentadienals, chiral secondary amines, and dienes has opened up new possibilities in the field of enantioselective synthesis, demonstrating the potential of these compounds in creating enantiomerically enriched products (Harmata et al., 2003).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-5(2,4-10)3-6(7,8)9;/h3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGFAZPXGIEMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 2
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 3
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 4
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 5
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 6
4,4,4-Trifluoro-2,2-dimethylbutan-1-amine hydrochloride

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